N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide
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Description
N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C23H23N5O4 and its molecular weight is 433.468. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets through hydrogen bonding and hydrophobic interactions . The presence of the morpholine ring could potentially enhance the compound’s ability to penetrate cellular membranes, thereby increasing its bioavailability .
Biochemical Pathways
Pyrimidine derivatives are known to play crucial roles in various biological processes, including DNA synthesis, signal transduction, and energy metabolism . Therefore, it is plausible that this compound could affect one or more of these pathways.
Pharmacokinetics
The presence of the morpholine ring and the pyrimidine moiety could potentially influence its pharmacokinetic properties . For instance, the morpholine ring could enhance the compound’s solubility in biological fluids, thereby improving its absorption and distribution. The pyrimidine moiety could be metabolized by various enzymes, potentially leading to the formation of active metabolites .
Result of Action
Given its structural similarity to other pyrimidine derivatives, it may exert its effects by interacting with various cellular targets, potentially leading to changes in cellular function .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH of the biological environment could affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of various enzymes could influence the compound’s metabolism, potentially affecting its efficacy and toxicity .
Properties
IUPAC Name |
N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-15-12-21(28-8-10-30-11-9-28)27-23(24-15)26-18-5-3-17(4-6-18)25-22(29)16-2-7-19-20(13-16)32-14-31-19/h2-7,12-13H,8-11,14H2,1H3,(H,25,29)(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBQQNBUSDUPPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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